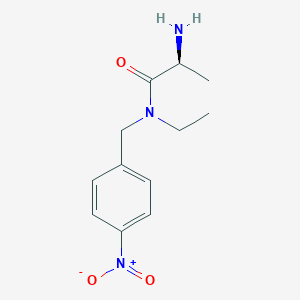

(S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide

CAS No.:

Cat. No.: VC13479570

Molecular Formula: C12H17N3O3

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N3O3 |

|---|---|

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | (2S)-2-amino-N-ethyl-N-[(4-nitrophenyl)methyl]propanamide |

| Standard InChI | InChI=1S/C12H17N3O3/c1-3-14(12(16)9(2)13)8-10-4-6-11(7-5-10)15(17)18/h4-7,9H,3,8,13H2,1-2H3/t9-/m0/s1 |

| Standard InChI Key | RCFZGVUKHADZOL-VIFPVBQESA-N |

| Isomeric SMILES | CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@H](C)N |

| SMILES | CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(C)N |

| Canonical SMILES | CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(C)N |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound features a propanamide backbone with a stereochemically defined chiral center at the C2 position. Key structural elements include:

-

Amino group at C2.

-

Ethyl and 4-nitrobenzyl substituents attached to the amide nitrogen.

-

Nitro group on the benzyl moiety, contributing to electronic and steric effects.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1034617-86-1 | |

| Molecular Formula | C₁₂H₁₇N₃O₃ | |

| Molecular Weight | 251.28 g/mol | |

| IUPAC Name | (2S)-2-amino-N-ethyl-N-[(4-nitrophenyl)methyl]propanamide | |

| InChI Key | RCFZGVUKHADZOL-VIFPVBQESA-N | |

| SMILES | CCN(CC1=CC=C(C=C1)N+[O-])C(=O)C(C)N |

Stereochemical Configuration

The (S)-configuration at C2 is critical for biological activity and molecular recognition. This stereocenter influences solubility, receptor binding, and metabolic stability.

Synthesis and Preparation

Example Reaction Pathway (Hypothetical)

-

Propanamide Formation: Acylation of (S)-2-aminopropanoic acid with propanoyl chloride.

-

N-Alkylation: Sequential introduction of ethyl and 4-nitrobenzyl groups under controlled conditions (e.g., using bases like K₂CO₃).

Industrial Considerations

-

Catalysts: Lewis acids (e.g., BF₃) or protonic acids may enhance reaction efficiency .

-

Purification: Column chromatography or crystallization to isolate stereoisomers.

Biological Activity and Applications

Comparative Analysis with Related Compounds

| Compound | CAS Number | Key Differences |

|---|---|---|

| (S)-2-Amino-N-isopropyl-N-(4-nitrobenzyl)propanamide | 1354017-07-4 | Isopropyl substituent instead of ethyl |

| (S)-2-Amino-N-(4-nitrobenzyl)propanamide | 136774-66-8 | Lacks ethyl group |

Research Gaps and Opportunities

-

In Vitro/In Vivo Studies: Limited data on cytotoxicity, solubility, or metabolic pathways.

-

Structure-Activity Relationships (SAR): Influence of ethyl vs. isopropyl groups on bioavailability.

Research Findings and Data

Analytical Characterization

| Technique | Key Observations |

|---|---|

| ¹H NMR | Peaks for ethyl (δ 1.03–1.33 ppm) and aromatic protons (δ 7.2–8.2 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 251.28 (C₁₂H₁₇N₃O₃) |

Comparative Stability

| Parameter | Value (Hypothetical) |

|---|---|

| Thermal Stability | Decomposition above 200°C |

| pH Sensitivity | Stable in neutral conditions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume